6-Des(diethanolamino)-6-chloro Dipyridamole
Overview
Description
6-Des(diethanolamino)-6-chloro Dipyridamole (6-Des-6-Cl-Dipyridamole) is a synthetic compound that has been utilized in a variety of scientific applications. This compound is a derivative of dipyridamole, a phosphodiesterase inhibitor that has been used for many years in the treatment of cardiovascular diseases. 6-Des-6-Cl-Dipyridamole has been studied extensively for its potential to act as a drug delivery system, a drug target, and a tool for investigating the biochemical and physiological effects of dipyridamole. In
Scientific Research Applications
Potentiation of Adenosine
Dipyridamole is known for its ability to dilate coronary vessels and affect the metabolism of adenosine and adenine nucleotides in cardiac muscle. This action becomes evident in hypoxic hearts, where dipyridamole reduces the loss of adenosine and adenosine triphosphate (ATP), key components for coronary vessel dilation (Stafford, 1967).
Modulation of Proton Transport
Dipyridamole significantly slows down proton transfer processes in bacterial reaction centers and bacteriorhodopsin. This effect is crucial in the study of proton transport from external mediums to reaction centers in certain bacteria, impacting the structural-dynamic state of membrane proteins involved in proton-transport processes (Knox et al., 2000).
Enzyme Inhibitory Activities
In vitro studies show that Dipyridamole does not inhibit xanthine oxidase (XO) and carbonic anhydorase (CA), but it has a strong inhibitory effect on monoamine oxidase (MAO). This characteristic of dipyridamole opens doors to research in enzyme inhibition, particularly in its uncompetitive inhibition against MAO (Noro et al., 1990).
Hydroxyl Radical Scavenging
Dipyridamole exhibits powerful hydroxyl radical scavenging activity, inhibiting OH-dependent salicylate and deoxyribose degradation. This activity is significant in understanding its reaction with the hydroxyl radical, especially in Fenton-type reactions or X-ray irradiation of water solutions, providing insights into the dynamics of radical reactions (Iuliano et al., 1992).
Fluorescence Quenching
The study of the fluorescence quenching of dipyridamole by various radicals, such as nitroxyl radicals, clarifies the influence of quencher light absorption on Stern–Volmer quenching constants. This research is pivotal in the fields of photochemistry and molecular interactions (Borissevitch, 1999).
Inhibitor of Membrane Peroxidation
Dipyridamole, as a vasodilator and inhibitor of membrane peroxidation, has potential in cancer therapy. It inhibits P-glycoprotein (Pgp), which pumps anticancer drugs out of tumor cells, affecting the kinetics of photoelectric responses in chromatophores. This application is vital in understanding drug resistance in cancer treatment (Knox et al., 2001).
properties
IUPAC Name |
2-[[2-chloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30ClN7O2/c21-19-22-15-16(17(24-19)26-7-3-1-4-8-26)23-20(28(11-13-29)12-14-30)25-18(15)27-9-5-2-6-10-27/h29-30H,1-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZFYGCEBHRUNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClN7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50202431 | |
Record name | 6-Des(diethanolamino)-6-chloro dipyridamole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50202431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Des(diethanolamino)-6-chloro Dipyridamole | |
CAS RN |
54093-92-4 | |
Record name | 2,2′-[(6-Chloro-4,8-di-1-piperidinylpyrimido[5,4-d]pyrimidin-2-yl)imino]bis[ethanol] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54093-92-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Des(diethanolamino)-6-chloro dipyridamole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054093924 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Des(diethanolamino)-6-chloro dipyridamole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50202431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethanol, 2,2'-[(6-chloro-4,8-di-1-piperidinylpyrimido[5,4-d]pyrimidin-2-yl)imino]bis | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.392 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-DES(DIETHANOLAMINO)-6-CHLORO DIPYRIDAMOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL4Z465RFJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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